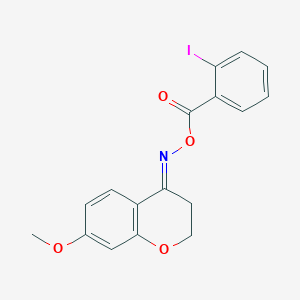![molecular formula C21H14ClNO2 B5702443 2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, commonly known as CI-994, is a small molecule inhibitor that has shown promising results in various scientific research studies. It belongs to the class of compounds called benzamides and has been found to have potential therapeutic applications in the treatment of cancer, neurological disorders, and viral infections.
作用機序
The mechanism of action of CI-994 involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and changes in gene expression. This, in turn, affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, CI-994 has been found to have potential therapeutic applications in the treatment of neurological disorders and viral infections. Studies have shown that CI-994 can improve cognitive function in animal models of Alzheimer's disease and enhance the survival of neurons in models of Parkinson's disease. CI-994 has also been found to have antiviral activity against herpes simplex virus and respiratory syncytial virus.
実験室実験の利点と制限
One of the main advantages of CI-994 is its ability to inhibit the growth of a wide range of cancer cells, making it a promising candidate for cancer therapy. However, like all drugs, CI-994 has its limitations. One of the main limitations is its toxicity, which can limit its use in clinical settings. Additionally, CI-994 has been found to have off-target effects, which can complicate its use in research studies.
将来の方向性
Despite its limitations, CI-994 has shown great promise in various scientific research studies. Future research directions could include the development of more potent and selective HDAC inhibitors based on the structure of CI-994. Additionally, further studies are needed to explore the potential therapeutic applications of CI-994 in neurological disorders and viral infections. Finally, more research is needed to better understand the mechanism of action of CI-994 and its effects on cellular processes.
合成法
The synthesis of CI-994 involves a multi-step process that begins with the reaction of 4-chloroaniline with phthalic anhydride to form the intermediate compound 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form the final product, CI-994.
科学的研究の応用
CI-994 has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of a wide range of cancer cells, including leukemia, breast, lung, and colon cancer cells. CI-994 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CI-994 can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
特性
IUPAC Name |
2-(4-chloroanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-15-10-12-16(13-11-15)23-21(14-6-2-1-3-7-14)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLDCQKFVYOJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)-2-phenylindene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)
![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)


